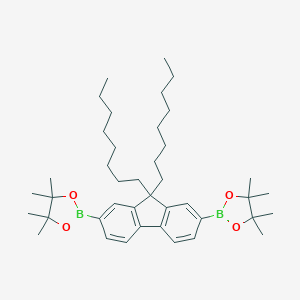

2,2'-(9,9-二辛基-9H-芴-2,7-二基)双(4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

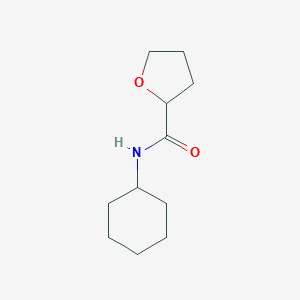

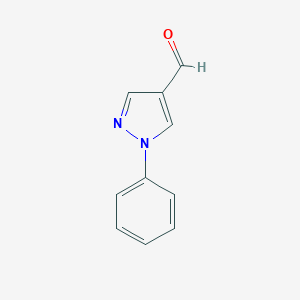

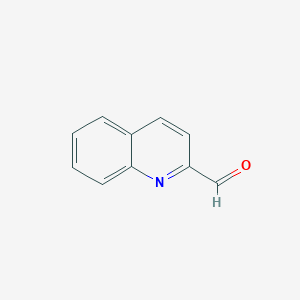

This compound is recognized for its structural uniqueness, incorporating a fluorene moiety linked to dioxaborolane rings. Its relevance in scientific research stems from its potential applications in organic electronics and materials science, where its molecular structure plays a critical role in its properties and applications (Huang, 2011).

Synthesis Analysis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are efficient for forming the carbon-boron bonds essential to the dioxaborolane rings. This methodological approach allows for precise control over the compound's molecular architecture, critical for its desired physical and chemical properties (Ranger, Leclerc, & Rondeau, 1997).

Molecular Structure Analysis

X-ray crystallography studies have revealed that one of the five-membered dioxaborolane rings adopts an envelope conformation, indicating a degree of structural flexibility. This flexibility might influence the compound's electronic properties and its interactions within materials (Huang, 2011).

Chemical Reactions and Properties

The compound exhibits stability under various conditions and reacts predictably in the presence of electrophiles and nucleophiles, making it a versatile building block for further chemical modifications. Its boronate ester groups are reactive sites for cross-coupling reactions, enabling the synthesis of more complex molecules and polymers (Ranger, Leclerc, & Rondeau, 1997).

Physical Properties Analysis

The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure. The presence of the dioctylfluorene and dioxaborolane groups contributes to its solubility in organic solvents, which is crucial for its application in solution-processed materials (Wang et al., 2011).

Chemical Properties Analysis

Chemically, this compound is notable for its stability and reactivity, especially concerning its boronate ester functionalities. These groups facilitate further functionalization and incorporation into polymers, making the compound valuable for creating materials with specific electronic properties (Ranger, Leclerc, & Rondeau, 1997).

科学研究应用

共轭聚合物的合成

研究表明,该化合物在通过钯催化的 Suzuki 偶联方法合成完全共轭共聚物中很有用。这些共聚物的特点是热稳定性和窄的光学带隙,使其适用于有机太阳能电池 (OSC) 应用。研究重点介绍了用于 OSC 的二辛基芴单元的共聚物的合成,显示出显着的热稳定性和适用于 NIR 吸收光谱扩展,表明它们在提高太阳能电池效率方面的潜力 (Meena, Mohammad, Dutta, & Jacob, 2018)。

光致发光材料

另一个应用是在光致发光材料的开发中。例如,已经报道了定义明确的聚(2,7-芴)衍生物的合成,其中该化合物促进可加工聚芴的制备,该聚芴表现出具有高量子产率的蓝色发射。此类材料有望用于制造高效的蓝光发射器件,这在光电和显示技术中至关重要 (Ranger, Rondeau, & Leclerc, 1997)。

电致变色聚合物

已经进行了利用该化合物合成和研究电致变色聚合物的研究,揭示了形成具有优异氧化还原活性和电致变色性能的聚合物。这些发现强调了该化合物在开发可在电刺激下变色的材料中的重要性,这在智能窗口和显示技术中很有用 (Jiang 等,2016)。

有机发光二极管 (OLED)

研究包括芴基聚合物和低聚物的分子设计,用于 OLED 应用。随着低聚物长度的增加,这些材料表现出诸如红移吸收和光致发光等特性,证明了它们在需要能够有效发光的材料的 OLED 中使用的潜力 (Lee & Tsutsui, 2000)。

用于生物应用的水溶性聚合物

该化合物已被用于合成水溶性羧化聚芴,其表现出阳离子猝灭剂和蛋白质的荧光猝灭。此类聚合物在生物传感器和成像中是有益的,突出了该化合物在材料科学之外向生物技术应用的多功能性 (Zhang, Liu, & Cao, 2008)。

安全和危害

属性

IUPAC Name |

2-[9,9-dioctyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64B2O4/c1-11-13-15-17-19-21-27-41(28-22-20-18-16-14-12-2)35-29-31(42-44-37(3,4)38(5,6)45-42)23-25-33(35)34-26-24-32(30-36(34)41)43-46-39(7,8)40(9,10)47-43/h23-26,29-30H,11-22,27-28H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHIZHKRQQNPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64B2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621133 |

Source

|

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

CAS RN |

196207-58-6 |

Source

|

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)

![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)